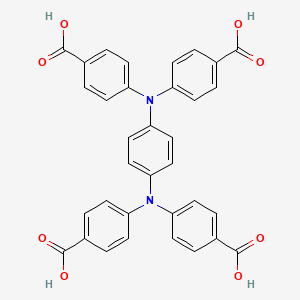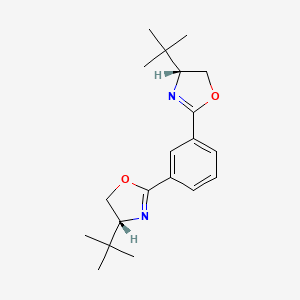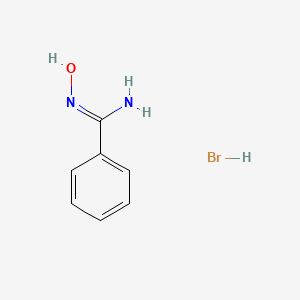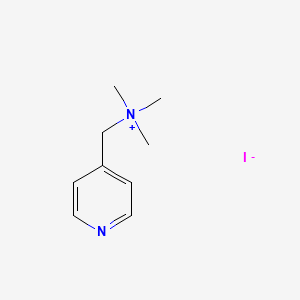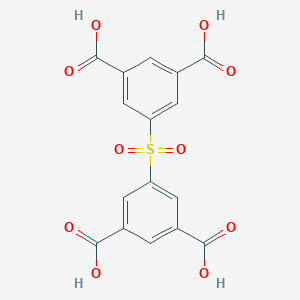
5,5'-Sulfonyldiisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Sulfonyldiisophthalic acid is an organic compound with the molecular formula C16H10O8S. It is characterized by the presence of two isophthalic acid moieties connected by a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
5,5’-Sulfonyldiisophthalic acid can be synthesized through the oxidation of isophthalic acid derivatives. One common method involves the use of fuming sulfuric acid as an oxidizing agent. The reaction is typically carried out in an electric heating reaction kettle, where isophthalic acid is added to fuming sulfuric acid while stirring. The mixture is then heated to a temperature range of 186-196°C to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 5,5’-Sulfonyldiisophthalic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fuming sulfuric acid and controlled reaction conditions to ensure high yield and purity of the final product. Safety measures, such as proper ventilation and personal protective equipment, are essential during the production process to handle the corrosive nature of the reagents .
Chemical Reactions Analysis
Types of Reactions
5,5’-Sulfonyldiisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
5,5’-Sulfonyldiisophthalic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-Sulfonyldiisophthalic acid involves its interaction with molecular targets through its sulfone and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The sulfone group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: A precursor in the synthesis of 5,5’-Sulfonyldiisophthalic acid, known for its use in the production of polyesters and resins.
Terephthalic acid: Similar in structure but with different substitution patterns, widely used in the manufacture of polyethylene terephthalate (PET).
Sulfonic acids: Compounds with similar sulfone groups, used in various industrial and pharmaceutical applications.
Uniqueness
5,5’-Sulfonyldiisophthalic acid stands out due to its dual isophthalic acid moieties connected by a sulfone group, which imparts unique chemical properties and reactivity. This structural feature makes it particularly suitable for applications in the synthesis of complex coordination compounds and high-performance materials .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)sulfonylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O10S/c17-13(18)7-1-8(14(19)20)4-11(3-7)27(25,26)12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHBAQRKLOAGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
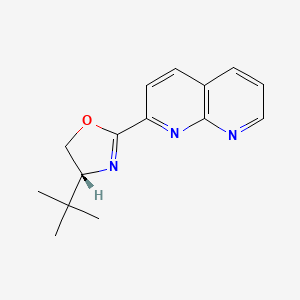
![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)
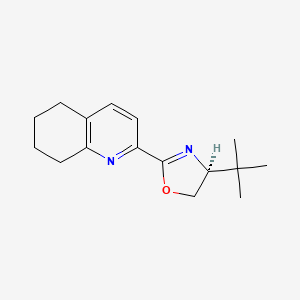
![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)

![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)
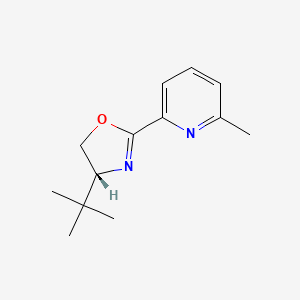
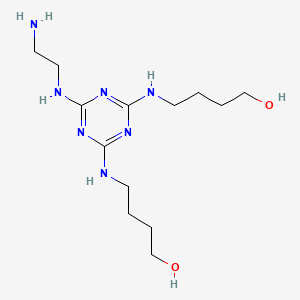
![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)
